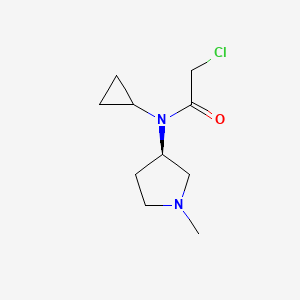
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound characterized by its unique structural features, including a chloro group, a cyclopropyl ring, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylamine intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Introduction of the pyrrolidine moiety: The cyclopropylamine is then reacted with ®-1-methyl-pyrrolidine-3-carboxylic acid to form the corresponding amide.
Chlorination: The final step involves the chlorination of the amide using thionyl chloride or phosphorus pentachloride to yield 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution reactions: Yield substituted amides.
Oxidation reactions: Produce N-oxides.
Reduction reactions: Form amines.
Hydrolysis: Results in carboxylic acids and amines.
科学的研究の応用
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological research: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial applications: The compound is utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopropyl ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclopropyl-N-propyl-7H-purin-6-amine: Shares the cyclopropyl and chloro groups but differs in the presence of a purine ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a boronic ester group and a benzamide moiety.
Uniqueness
2-Chloro-N-cyclopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its combination of a chloro group, a cyclopropyl ring, and a pyrrolidine moiety, which confer specific chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPXAUGOSMHARU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














